N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide
Description
N-[2-(2H-1,3-Benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl-substituted aromatic core. The molecule integrates a 1,3-benzodioxole moiety, a 4-phenylpiperazine group, and a trifluoromethylbenzamide unit linked via an ethyl bridge. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazine and benzodioxole moieties may contribute to receptor-binding interactions .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26F3N3O3/c28-27(29,30)21-9-6-19(7-10-21)26(34)31-17-23(20-8-11-24-25(16-20)36-18-35-24)33-14-12-32(13-15-33)22-4-2-1-3-5-22/h1-11,16,23H,12-15,17-18H2,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWFOQYPJBKYMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Data Gaps
- Therapeutic Potential: Piperazine-containing benzamides show antitumor activity in prostate cancer models , suggesting a plausible pathway for the target compound.
- Synthetic Challenges : The ethyl-linked benzodioxole-piperazine moiety may require multi-step synthesis, akin to methods in and .
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